molecular formula C23H32N4O4 B3296719 N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide CAS No. 894001-19-5

N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide

Cat. No. B3296719
CAS RN: 894001-19-5
M. Wt: 428.5 g/mol
InChI Key: BGIGKHSKPSUKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide” is a complex organic compound . It contains a total of 95 bonds, including 49 non-H bonds, 17 multiple bonds, 12 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 secondary amides (aliphatic), and 2 tertiary amides (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups and rings . It includes a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The compound also contains multiple amide groups, aromatic rings, and several rotatable bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic properties . This suggests that they could be used in the development of new treatments for diabetes.

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-3-26(4-2)21(28)17-27-16-19(18-8-5-6-9-20(18)27)22(29)23(30)24-10-7-11-25-12-14-31-15-13-25/h5-6,8-9,16H,3-4,7,10-15,17H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIGKHSKPSUKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-[3-({[3-(morpholin-4-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.